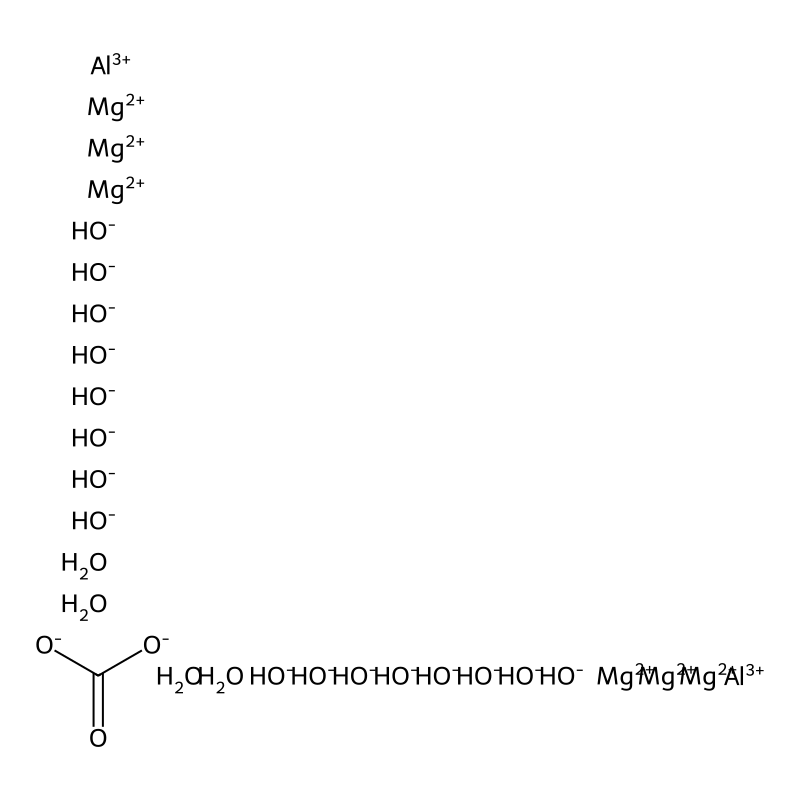Talcid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Talcid is a pharmaceutical formulation primarily composed of hydrotalcite, a layered double hydroxide mineral with the chemical formula . It is utilized as an antacid and is effective in reducing gastric acid levels, making it beneficial for treating conditions such as heartburn, gastric ulcers, and Zollinger-Ellison syndrome, which involves excessive gastric acid production . The compound's layered structure allows it to intercalate various anions, enhancing its functionality in medical applications.
The primary chemical reaction involving Talcid occurs when it interacts with gastric acid (hydrochloric acid). The basic hydroxide layers of hydrotalcite react with the acid to neutralize it, forming water and carbon dioxide:
This reaction illustrates how Talcid can effectively lower acidity in the stomach, providing relief from acid-related disorders .
The synthesis of hydrotalcite-like compounds such as Talcid typically involves coprecipitation methods. This process includes:
- Preparation of Metal Cation Solutions: Solutions containing magnesium and aluminum ions are prepared in appropriate ratios.
- Alkaline Precipitation: An alkaline solution is added to the metal cation solution, leading to precipitation at controlled pH levels.
- Aging: The precipitate is aged under specific conditions to enhance crystallinity.
- Washing and Drying: The product is washed to remove impurities and then dried for use .
Talcid has several applications beyond its use as an antacid:
- Pharmaceuticals: Used for treating various gastrointestinal disorders.
- Environmental Science: Acts as an anion exchanger and can be utilized in wastewater treatment.
- Catalysis: Serves as a catalyst support in organic reactions due to its layered structure and tunable properties .
Talcid interacts with various medications, which can alter its effectiveness or lead to adverse effects. For instance:
- Proton Pump Inhibitors: Concurrent use may reduce the effectiveness of drugs used for HIV treatment.
- Anticoagulants: Increased risk of bleeding when used with medications like warfarin.
- Vitamin Absorption: Long-term use may impair the absorption of vitamin B12, necessitating monitoring of patients on prolonged therapy .
Several compounds share similarities with Talcid, particularly other layered double hydroxides. Here’s a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Hydrotalcite | Used as an antacid; versatile applications in catalysis. | |
| Layered Double Hydroxides | General formula varies | Can incorporate various cations and anions; used in environmental remediation. |
| Anionic Clays | Varies depending on composition | Known for high ion-exchange capacity; used in agriculture and water treatment. |
| Magnesium Aluminum Silicate | Varies | Commonly found in nature; used in pharmaceuticals and cosmetics. |
Talcid's unique formulation as a therapeutic agent specifically targets gastric acid conditions, differentiating it from other layered double hydroxides that may not have direct medical applications .








